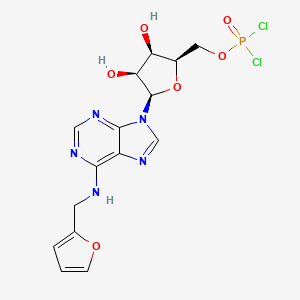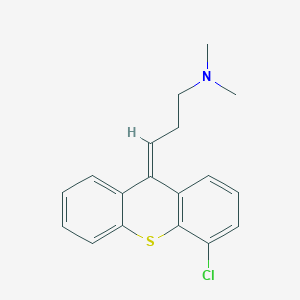
Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt: is a complex organic compound with a molecular formula of C21 H27 N Na2 O8 S and a molecular weight of 499.486 . This compound is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone that serves as a precursor to androgens and estrogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt involves multiple steps, starting with the base compound DHEA. Reaction conditions such as temperature, pH, and the use of specific catalysts are carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution: The carboxymethyl group is introduced through a substitution reaction.
Reduction: The oxime group formation may involve reduction steps.
Common Reagents and Conditions:
Oxidation: Sulfuric acid or other oxidizing agents.
Substitution: Carboxymethylating agents under basic conditions.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Sulfated DHEA:
Final Compound: this compound.
Scientific Research Applications
Chemistry: This compound is used in the study of steroid metabolism and the development of synthetic pathways for steroid derivatives. Biology: It serves as a tool in understanding the role of DHEA and its derivatives in biological systems. Medicine: Research into its potential therapeutic applications, including its role in hormone replacement therapy and its effects on aging. Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through its interaction with steroid hormone receptors. It may influence the synthesis and metabolism of other hormones, impacting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in modulating the activity of enzymes involved in steroid biosynthesis.
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): The parent compound from which this derivative is made.
Dehydroepiandrosterone sulfate (DHEAS): Another derivative of DHEA.
Androstenedione: A related steroid hormone.
Uniqueness: Dehydroepiandrosterone 3-Sulfate 7-(O-Carboxymethyl)oxime Disodium Salt is unique due to its specific structural modifications, which may confer different biological activities compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C21H27NNa2O8S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
disodium;2-[(Z)-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-3-sulfonatooxy-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetate |
InChI |
InChI=1S/C21H29NO8S.2Na/c1-20-7-5-13(30-31(26,27)28)9-12(20)10-16(22-29-11-18(24)25)19-14-3-4-17(23)21(14,2)8-6-15(19)20;;/h10,13-15,19H,3-9,11H2,1-2H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2/b22-16+;;/t13-,14-,15-,19-,20-,21-;;/m0../s1 |
InChI Key |
UFOLGJUIGXMTPC-BJXTWPEQSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)/C(=N/OCC(=O)[O-])/C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=NOCC(=O)[O-])C=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol](/img/structure/B15352886.png)



![(1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B15352901.png)



![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)


![4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid](/img/structure/B15352941.png)
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B15352946.png)
